ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

Catalog No.
S11967603
CAS No.
M.F
C17H15F3N2O3
M. Wt
352.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluorometh...

Product Name

ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate

Molecular Formula

C17H15F3N2O3

Molecular Weight

352.31 g/mol

InChI

InChI=1S/C17H15F3N2O3/c1-3-24-16(23)13-9(2)25-15(22)12(8-21)14(13)10-4-6-11(7-5-10)17(18,19)20/h4-7,14H,3,22H2,1-2H3

InChI Key

XEKVOYGOQYIUNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(F)(F)F)C#N)N)C

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a pyran ring substituted with various functional groups. Its molecular formula is C20H18F3N2O4C_{20}H_{18}F_{3}N_{2}O_{4}, and it has a molecular weight of approximately 408.36 g/mol. The compound features an ethyl ester group, an amino group, a cyano group, and a trifluoromethyl-substituted phenyl ring, which contribute to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals.

Typical of pyran derivatives, including:

  • Nucleophilic substitution: The cyano group can participate in nucleophilic reactions, allowing for the introduction of new substituents.
  • Hydrolysis: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
  • Amination: The amino group can react with electrophiles to form new amine derivatives.
  • Cyclization reactions: Due to the presence of multiple reactive sites, cyclization can occur under specific conditions, leading to the formation of more complex structures.

Research indicates that compounds similar to ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate exhibit various biological activities. These may include:

  • Antimicrobial properties: Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
  • Anticancer potential: Certain pyran derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory effects: Compounds in this class may possess anti-inflammatory properties, contributing to their therapeutic potential.

Several synthesis methods for ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate have been reported:

  • Condensation reactions: The starting materials can be reacted under acidic or basic conditions to form the pyran structure through condensation with appropriate aldehydes or ketones.
  • Cyclization techniques: Utilizing cyclization methods involving nucleophiles and electrophiles can lead to the formation of the pyran ring.
  • Functional group modifications: Post-synthesis modifications allow for the introduction of amino and cyano groups through established organic reactions.

Ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Agriculture: Its antimicrobial properties could be beneficial in developing new agrochemicals for crop protection.
  • Material Science: The compound's unique structure may find use in creating novel materials with specific chemical properties.

Studies on the interactions of ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate with metal ions have been conducted. These investigations typically focus on:

  • Metal chelation: The amino and cyano groups can coordinate with metal ions, forming stable complexes that may exhibit enhanced biological activity.
  • Spectroscopic analysis: Techniques such as UV-visible spectroscopy and nuclear magnetic resonance are used to characterize these interactions.

Several compounds share structural similarities with ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate. Here are some notable examples:

Compound NameStructureKey Differences
Ethyl 6-amino-5-cyano-2-methyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylateStructureContains a methoxy group instead of trifluoromethyl.
6-amino-5-cyano-2-methyl-4-phenyloxycarbonylpyridineStructureSubstituted at the pyridine ring rather than the pyran ring.
6-amino-5-cyano-2-methylpyridine derivativesVariesGenerally lack the complex functional groups found in the target compound.

The uniqueness of ethyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate lies in its trifluoromethyl substitution and the combination of both amino and cyano functionalities within a pyran framework, which enhances its potential for diverse applications in medicinal chemistry and beyond.

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

352.10347683 g/mol

Monoisotopic Mass

352.10347683 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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